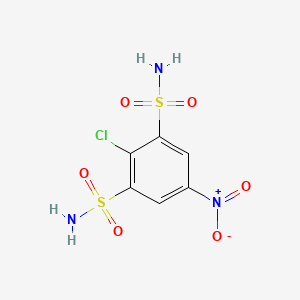
2-Chloro-5-nitrobenzene-1,3-disulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-5-nitrobenzene-1,3-disulfonamide is an organic compound with the molecular formula C6H6ClN3O6S2 and a molecular weight of 315.71 g/mol . It is a derivative of benzene, characterized by the presence of chloro, nitro, and disulfonamide functional groups. This compound is often used as an impurity standard in the pharmaceutical industry, particularly in the analysis of Hydrochlorothiazide .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-nitrobenzene-1,3-disulfonamide typically involves the nitration and sulfonation of chlorobenzene derivatives. The process can be summarized as follows:
Nitration: Chlorobenzene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the meta position.
Sulfonation: The nitrated product is then subjected to sulfonation using fuming sulfuric acid to introduce the sulfonamide groups at the 1 and 3 positions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-5-nitrobenzene-1,3-disulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines and thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation to form sulfonic acids.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in polar solvents such as dimethylformamide (DMF).
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) in acidic or basic conditions.
Major Products
Substitution: Formation of 2-amino-5-nitrobenzene-1,3-disulfonamide.
Reduction: Formation of 2-chloro-5-aminobenzene-1,3-disulfonamide.
Oxidation: Formation of 2-chloro-5-nitrobenzene-1,3-disulfonic acid.
Aplicaciones Científicas De Investigación
2-Chloro-5-nitrobenzene-1,3-disulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard for impurity analysis in pharmaceuticals.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated as an impurity in drugs like Hydrochlorothiazide, which is used to treat hypertension and fluid retention.
Industry: Employed in the production of dyes, pigments, and other chemical intermediates
Mecanismo De Acción
The mechanism of action of 2-Chloro-5-nitrobenzene-1,3-disulfonamide is primarily related to its role as an impurity in Hydrochlorothiazide. Hydrochlorothiazide affects the distal renal tubular mechanism of electrolyte reabsorption, leading to increased excretion of sodium and water. This helps in reducing fluid retention and lowering blood pressure .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-5-nitrobenzene-1,3-disulfonic acid
- 2-Amino-5-nitrobenzene-1,3-disulfonamide
- 2-Chloro-5-aminobenzene-1,3-disulfonamide
Comparison
2-Chloro-5-nitrobenzene-1,3-disulfonamide is unique due to the presence of both chloro and nitro groups, which influence its reactivity and applications. Compared to its analogs, it has distinct chemical properties that make it suitable for specific industrial and pharmaceutical applications .
Propiedades
Fórmula molecular |
C6H6ClN3O6S2 |
|---|---|
Peso molecular |
315.7 g/mol |
Nombre IUPAC |
2-chloro-5-nitrobenzene-1,3-disulfonamide |
InChI |
InChI=1S/C6H6ClN3O6S2/c7-6-4(17(8,13)14)1-3(10(11)12)2-5(6)18(9,15)16/h1-2H,(H2,8,13,14)(H2,9,15,16) |
Clave InChI |
PREZFYRUXJRWRH-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1S(=O)(=O)N)Cl)S(=O)(=O)N)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



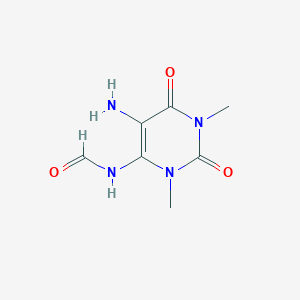
![4-[3-(4-Bromobenzyloxy)propyl]-1H-imidazole](/img/structure/B13852871.png)




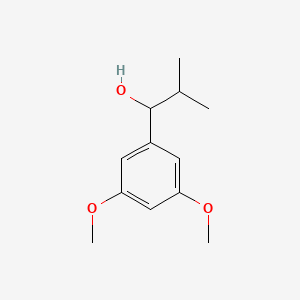
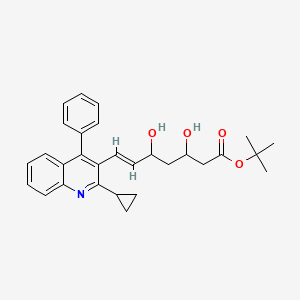

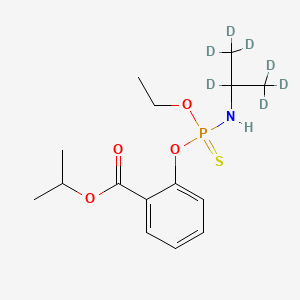
![Methyl 2-[2-fluoro-4-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate](/img/structure/B13852937.png)


